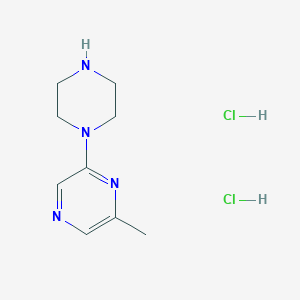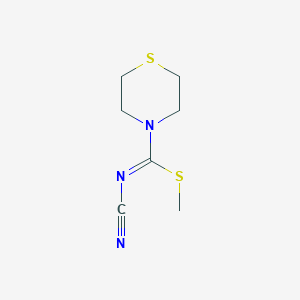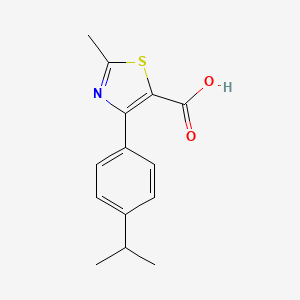![molecular formula C7H13NO B12272093 (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane](/img/structure/B12272093.png)
(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane is a bicyclic compound that features a nitrogen atom and an oxygen atom within its structure. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their significant bioactive properties. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane can be achieved through several methods. One common approach involves the rearrangement of norbornadiene. This process includes a (2 + 3)-cycloaddition reaction with tosyl azide, forming a transient triazoline, which subsequently undergoes ring-opening to yield the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3,9-diazabicyclo[4.2.1]nonane: This compound features two nitrogen atoms within its structure and has been studied for its biological activity.
8-azabicyclo[3.2.1]octane: This compound is the central core of tropane alkaloids, which have significant biological activities.
3-azabicyclo[3.1.1]heptane: This compound is used to mimic the fragment of meta-substituted benzenes in biologically active compounds.
Uniqueness
(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane is unique due to the presence of both nitrogen and oxygen atoms within its bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C7H13NO/c1-2-7-5-8-4-3-6(1)9-7/h6-8H,1-5H2/t6-,7+/m1/s1 |
Clave InChI |
WWPSNCRLHCSSDS-RQJHMYQMSA-N |
SMILES isomérico |
C1C[C@H]2CNCC[C@@H]1O2 |
SMILES canónico |
C1CC2CNCCC1O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-phenyl-3-(2-phenylethyl)-5-sulfanyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B12272010.png)
![N-ethyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12272021.png)
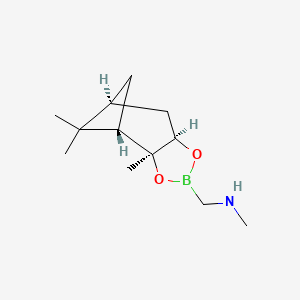
![1-benzyl-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12272034.png)
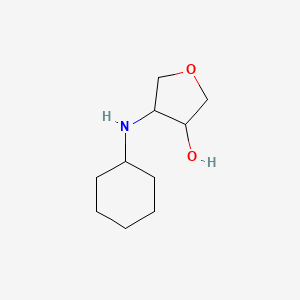
![N-[1-(2-methoxyethyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12272036.png)
![6-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12272049.png)
![Tert-butyl1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate](/img/structure/B12272055.png)
![1-(Benzo[b]thiophen-6-yl)piperazine](/img/structure/B12272056.png)
![5-Methyl-3-[2-(morpholine-4-carbonyl)morpholin-4-yl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B12272060.png)
